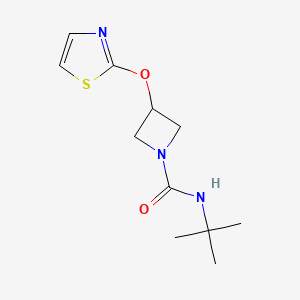
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a promising drug that has shown great potential in treating patients with EGFR-mutant NSCLC.
Mecanismo De Acción
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a high degree of potency and selectivity in inhibiting the growth of NSCLC cells with EGFR mutations. It has also been shown to have a low toxicity profile, with minimal side effects compared to other EGFR TKIs. N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a longer half-life than other EGFR TKIs, which allows for less frequent dosing and improved patient compliance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in lab experiments is its high degree of selectivity for the mutant EGFR protein. This allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells. However, one of the limitations of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is its irreversibility, which can lead to the development of resistance over time.
Direcciones Futuras
There are several future directions for the development of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in treating NSCLC. Another area of focus is the development of biomarkers that can predict patient response to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches. Finally, there is a need for the development of second-generation EGFR TKIs that can overcome resistance to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide and other first-generation EGFR TKIs.
Conclusion:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a promising drug that has shown great potential in treating NSCLC patients with EGFR mutations. Its high degree of potency and selectivity make it an effective treatment option with minimal side effects. However, there is still much work to be done in the development of combination therapies, biomarkers, and second-generation EGFR TKIs to improve patient outcomes.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves a multistep process that includes the condensation of tert-butyl 4-(2-chloroacetyl)phenylcarbamate with thiazole-2-carboxylic acid, followed by an intramolecular cyclization reaction to form the azetidine ring. The final step involves the hydrolysis of the tert-butyl ester to form the carboxylic acid.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. It has been shown to be highly selective for the mutant EGFR protein and has a lower affinity for the wild-type EGFR protein. This selectivity allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells.
Propiedades
IUPAC Name |
N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSZMHMWPUVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


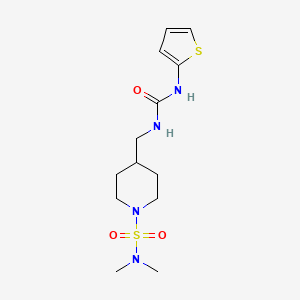
![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
![N-(Cyanomethyl)-2-[(2,4,4-trimethylcyclohexyl)amino]acetamide](/img/structure/B2914456.png)
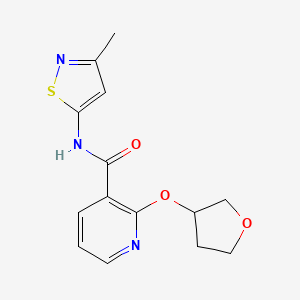
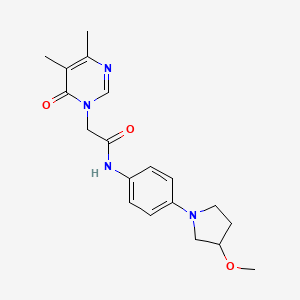
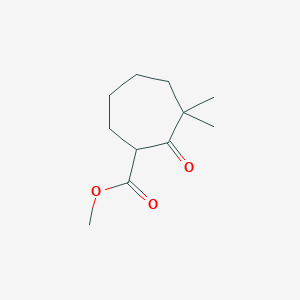

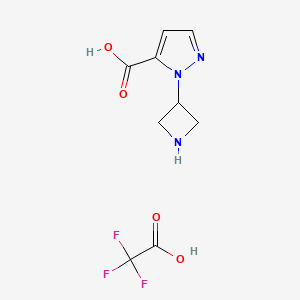
![3-(4-chloro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2914466.png)
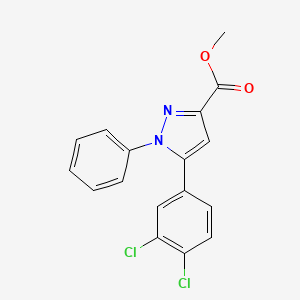

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2914472.png)